molecular formula C5H10ClF2N B2891652 1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride CAS No. 1909336-13-5

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride

Cat. No. B2891652
CAS RN: 1909336-13-5
M. Wt: 157.59
InChI Key: HWOCNTCJOWIPLN-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1909336-13-5 . It has a molecular weight of 157.59 . This compound is used in scientific research and its unique properties make it suitable for various applications, such as drug discovery, bioorganic synthesis, and chemical biology investigations.


Molecular Structure Analysis

The InChI code for 1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride is 1S/C5H9F2N.ClH/c1-3(8)4-2-5(4,6)7;/h3-4H,2,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius . More detailed physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Functionalized Macrocycles Synthesis

Researchers have explored reactions between ethane-1,2-diamine and dichloropivalic acid to produce isomeric tetra-amine derivatives. These reactions lead to the creation of macrocycles with potential applications in creating pendent-arm macrocycles, which have significant implications in coordination chemistry and possibly in the synthesis of novel ligands for metal complexation (Bernhardt et al., 2004).

Hydrogen Bonding and Lipophilicity in Drug Design

The difluoromethyl group, akin to the functional group in 1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride, is investigated for its potential as a lipophilic hydrogen bond donor. This attribute is studied for its application in drug design, providing insights into the design of drugs with improved properties through the incorporation of difluoromethyl groups (Zafrani et al., 2017).

Oxyfunctionalization of Unactivated Carbon-Hydrogen Bonds

Tetrafluoroborate salts of alkylamines exhibit resistance towards oxidation, allowing for the selective oxyfunctionalization of tertiary and secondary C-H bonds. This research underscores the potential of using such fluorinated compounds in selective hydroxylation reactions, which is crucial for the modification of complex organic molecules (Asensio et al., 1993).

Synthesis of Fluorinated Heterocycles

The development of mild intramolecular fluoro-cyclisation reactions for the synthesis of fluorinated heterocycles from benzylic alcohols and amines showcases the utility of fluorinated reagents in constructing heterocyclic compounds. These compounds are important in the development of new pharmaceuticals and agrochemicals (Parmar & Rueping, 2014).

Synthesis of Isoxazoles

Research into the synthesis of 4,5-bis(o-haloaryl)isoxazoles using 1,2-bis(o-haloaryl)ethanones highlights the role of fluorinated compounds in facilitating novel heterocyclization mechanisms. This work has implications for developing new materials and pharmacologically active molecules (Olivera et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264).

properties

IUPAC Name

1-(2,2-difluorocyclopropyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-3(8)4-2-5(4,6)7;/h3-4H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOCNTCJOWIPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909336-13-5
Record name 1-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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